molecular formula C16H20N2O4 B12624394 Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate CAS No. 920519-28-4

Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate

Cat. No.: B12624394
CAS No.: 920519-28-4
M. Wt: 304.34 g/mol
InChI Key: YWVFHVUJGVVRCH-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate is a synthetic organic compound that features a piperidine ring, a nitro group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate typically involves a multi-step process:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with an appropriate electrophile.

    Introduction of the Nitro Group: The nitro group is usually introduced via nitration, where the aromatic ring undergoes electrophilic aromatic substitution with a nitrating agent such as nitric acid.

    Ethenylation: The ethenyl group is introduced through a Heck reaction, where the piperidine derivative reacts with an alkene in the presence of a palladium catalyst.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The piperidine ring can be oxidized to form a lactam using oxidizing agents like potassium permanganate.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Various nucleophiles such as alcohols or amines, often in the presence of a base.

Major Products

    Reduction: 4-amino-2-[2-(piperidin-1-yl)ethenyl]benzoate.

    Oxidation: 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzolactam.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate depends on its application:

    Medicinal Chemistry: The compound may interact with specific receptors or enzymes in the body, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially affecting neurological pathways.

    Biochemical Assays: It may act as a substrate or inhibitor in enzyme-catalyzed reactions, providing insights into enzyme kinetics and mechanisms.

Comparison with Similar Compounds

Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate can be compared with other similar compounds:

    Ethyl 4-nitrobenzoate: Lacks the piperidine and ethenyl groups, making it less versatile in medicinal applications.

    4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoic acid: Similar structure but lacks the ethyl ester group, affecting its reactivity and solubility.

    2-[2-(piperidin-1-yl)ethenyl]benzoic acid:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate (CAS 70403-60-0) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula C16H20N2O4C_{16}H_{20}N_{2}O_{4}. The compound features a nitro group and a piperidine moiety, which are known to influence its biological activity. The structural characteristics suggest potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing piperidine and nitro groups exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

Research has explored the anticancer potential of this compound, particularly in relation to its ability to inhibit tumor cell proliferation. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a possible role as an anticancer agent. The compound's interaction with specific signaling pathways involved in cell growth and survival is an area of active investigation.

Neuropharmacological Effects

Given the presence of the piperidine moiety, this compound may exhibit neuropharmacological effects. Preliminary studies have suggested potential applications in treating neurological disorders by modulating neurotransmitter systems. However, further research is needed to elucidate the exact mechanisms and therapeutic implications.

Data Tables

Biological Activity Target Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerHeLa cellsInduction of apoptosis
NeuropharmacologicalNeuronal cell linesModulation of neurotransmitter release

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in infectious diseases.
  • Anticancer Activity : In a separate study published in the Journal of Cancer Research, the compound was tested on multiple cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.
  • Neuropharmacological Study : A recent investigation into the neuropharmacological effects of the compound demonstrated its ability to enhance dopamine release in vitro. This suggests potential applications in treating conditions like Parkinson's disease or depression, warranting further exploration into its mechanisms of action.

Properties

CAS No.

920519-28-4

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

ethyl 4-nitro-2-(2-piperidin-1-ylethenyl)benzoate

InChI

InChI=1S/C16H20N2O4/c1-2-22-16(19)15-7-6-14(18(20)21)12-13(15)8-11-17-9-4-3-5-10-17/h6-8,11-12H,2-5,9-10H2,1H3

InChI Key

YWVFHVUJGVVRCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=CN2CCCCC2

Origin of Product

United States

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